Product packaging for 5-Bromoimidazo[1,5-a]pyridine(Cat. No.:CAS No. 885275-77-4)

5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953
CAS No.: 885275-77-4
M. Wt: 197.03 g/mol
InChI Key: SKBCZHYUTRSKIY-UHFFFAOYSA-N
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Description

The Significance of Imidazo[1,5-a]pyridine (B1214698) Core Structures in Advanced Organic Synthesis and Biological Sciences

The imidazo[1,5-a]pyridine scaffold, a fused bicyclic system comprising an imidazole (B134444) and a pyridine (B92270) ring, has garnered escalating interest in recent years. rsc.org This attention stems from its unique chemical architecture, versatility, and notable biological and photophysical properties. rsc.orgmdpi.com This class of aromatic heterocycles holds immense potential across diverse research domains, from materials science to medicinal chemistry. rsc.org

In the realm of materials science, imidazo[1,5-a]pyridine derivatives are explored for their applications in optoelectronic devices and as sensors. rsc.orgmdpi.com Their inherent luminescent properties make them attractive candidates for the development of novel emissive materials. rsc.orgmdpi.com

From a biological standpoint, the imidazo[1,5-a]pyridine core is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. acs.org Derivatives have shown a wide array of promising biological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. acs.org This has led to their investigation as potential therapeutic agents for various conditions. For instance, certain imidazo[1,5-a]pyridine derivatives have been identified as type-2 cannabinoid receptor (CB2R) agonists, inhibitors of phosphodiesterase 10A, and inhibitors of tubulin polymerization, highlighting their potential in cancer chemotherapy. acs.org

Positioning of 5-Bromoimidazo[1,5-a]pyridine as a Pivotal Intermediate in Academic Inquiry

Within this important class of compounds, this compound stands out as a key intermediate. Its significance lies in the presence of a bromine atom at the 5-position of the heterocyclic ring. chemimpex.comontosight.ai This bromine substituent is a versatile chemical handle, enhancing the molecule's reactivity and making it an ideal starting point for further chemical modifications. chemimpex.com

The ability of this compound to participate in a variety of chemical reactions, most notably cross-coupling reactions, significantly broadens its utility in synthetic organic chemistry. chemimpex.com This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of a vast library of more complex imidazo[1,5-a]pyridine derivatives.

This strategic positioning makes this compound a valuable tool for researchers. It serves as a foundational building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of anti-cancer and antimicrobial agents. chemimpex.com Furthermore, its utility extends to biochemical research for studying enzyme inhibition and receptor interactions, and into material science for creating novel organic semiconductors and sensors. chemimpex.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in various chemical syntheses.

PropertyValue
CAS Number 885275-77-4
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.035 g/mol

Data sourced from SynQuest Labs, Inc. and PubChem. synquestlabs.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B1524953 5-Bromoimidazo[1,5-a]pyridine CAS No. 885275-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBCZHYUTRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693075
Record name 5-Bromoimidazo[1,5-a]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-77-4
Record name 5-Bromoimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 5 Bromoimidazo 1,5 a Pyridine and Its Functionalized Analogs

Approaches via Direct Bromination of Imidazo[1,5-a]pyridine (B1214698) Scaffolds

Direct electrophilic bromination of the parent imidazo[1,5-a]pyridine ring presents significant regioselectivity challenges. The electronic distribution within the imidazo[1,5-a]pyridine system makes certain positions more susceptible to electrophilic attack than others. Research into the related imidazo[1,5-a]quinoline (B8571028) scaffold shows that mild and selective bromination with reagents like N-bromosuccinimide (NBS) can occur at the 3-position of the imidazole (B134444) ring. researchgate.net

For the imidazo[1,5-a]pyridine core, achieving selective bromination at the C-5 position is complex due to the electronic properties of the fused ring system. Unlike the more studied imidazo[1,2-a]pyridine (B132010) isomer, where C-3 halogenation is common, the reactivity of the C-5 position in the [1,5-a] isomer is less favorable for direct electrophilic substitution. rsc.org Consequently, direct bromination may require harsh conditions or specific directing groups to achieve the desired 5-bromo substitution, often resulting in a mixture of isomers or substitution at more reactive sites like C-3.

De Novo Construction of the Imidazo[1,5-a]pyridine Ring System with Bromine Incorporation

Building the heterocyclic core from acyclic or monocyclic precursors that already contain a bromine atom is a more common and regiochemically controlled approach.

A primary strategy for synthesizing brominated imidazo[1,5-a]pyridines involves the cyclization of appropriately substituted pyridine (B92270) precursors. The logical starting material for 5-bromoimidazo[1,5-a]pyridine is a (5-bromopyridin-2-yl)methanamine (B574291) derivative. General methods for synthesizing the imidazo[1,5-a]pyridine core often rely on the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components. beilstein-journals.orgbeilstein-journals.org These electrophiles can include carboxylic acids, acyl chlorides, and esters. beilstein-journals.org

Another established method involves the cyclization of 2-picolylamines with nitroalkanes, which are electrophilically activated by polyphosphoric acid (PPA). beilstein-journals.orgbeilstein-journals.org This reaction proceeds through the formation of an amidinium intermediate, which then undergoes a 5-exo-trig cyclization to form the dihydro-imidazo[1,5-a]pyridinium ion, followed by aromatization. beilstein-journals.org By starting with (5-bromopyridin-2-yl)methanamine, this method can be adapted to produce the target 5-bromo-substituted scaffold.

It is important to distinguish this from syntheses using 2-amino-5-bromopyridine, which typically yield the isomeric 6-bromoimidazo[1,2-a]pyridine (B40293) system upon reaction with α-haloketones or their equivalents. nih.govresearchgate.netgoogle.com

One-pot syntheses, where the imidazo[1,5-a]pyridine ring is formed and subsequently brominated in a single procedural step, offer increased efficiency by reducing the need for isolation of intermediates. While specific examples for the one-pot synthesis of this compound are not extensively detailed, analogous reactions provide a template for such a strategy. For instance, an efficient iodine-mediated one-pot method has been developed for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This demonstrates the feasibility of halogen-mediated one-pot cyclizations for this scaffold.

A plausible one-pot tandem approach would involve the cyclization of a 2-(aminomethyl)pyridine derivative with an appropriate coupling partner, followed by the in-situ introduction of a brominating agent like NBS to achieve direct C-H bromination of the newly formed ring system.

Advanced Catalytic and Metal-Free Synthetic Pathways

Modern synthetic chemistry has introduced advanced catalytic and metal-free methods to construct the imidazo[1,5-a]pyridine core with high efficiency and functional group tolerance.

Transition metal catalysis is a powerful tool for the synthesis of imidazo[1,5-a]pyridines. Palladium- and copper-catalyzed reactions are particularly noteworthy. For instance, palladium-catalyzed cross-coupling reactions can be used to functionalize pre-formed halo-imidazo[1,5-a]pyridines. More relevant to core formation, metal catalysts can be employed to facilitate the initial cyclization. Copper-catalyzed iodine-mediated cyclization using 2-aminopyridine (B139424) and arylacetylenes is one such approach to build the core, which can then be halogenated.

These catalytic systems are often compatible with halogenated substrates, allowing for the synthesis of bromo-substituted analogs by starting with brominated precursors.

A novel and efficient approach for synthesizing imidazo[1,5-a]pyridine analogs utilizes a Ritter-type reaction. acs.orgresearcher.life This methodology involves the reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by a combination of a Lewis acid, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and a Brønsted acid like para-toluenesulfonic acid (p-TsOH·H₂O). acs.org

The proposed mechanism involves the catalyst-mediated generation of a benzylic carbocation from the pyridinylmethanol. acs.org This cation is then attacked by the nitrile nucleophile, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization of the nitrilium ion with the pyridine ring, followed by rearomatization, yields the final imidazo[1,5-a]pyridine product. acs.org

This method has a broad substrate scope and has been shown to be tolerant of various functional groups, including halogens. acs.org Research has demonstrated that substrates containing bromine atoms can successfully undergo this transformation to produce the corresponding brominated imidazo[1,5-a]pyridine derivatives in good yields. acs.org

Table 1: Ritter-Type Synthesis of Substituted Imidazo[1,5-a]pyridines This table summarizes the yields for various substrates in a Ritter-type reaction catalyzed by Bi(OTf)₃ and p-TsOH, as described in the literature. acs.org

Development of Environmentally Benign and Metal-Free Synthetic Routes

The growing emphasis on green chemistry has spurred the development of synthetic protocols for imidazo[1,5-a]pyridines that minimize environmental impact by avoiding hazardous metal catalysts and harsh reagents. These methods often employ alternative energy sources, greener solvents, or catalyst-free conditions to construct the heterocyclic core.

One prominent metal-free strategy involves the sequential dual oxidative amination of C(sp³)–H bonds. This approach can afford imidazo[1,5-a]pyridines in very good yields under ambient conditions through a process involving two oxidative C-N couplings and one oxidative dehydrogenation. organic-chemistry.org Another innovative metal- and peroxide-free method utilizes elemental sulfur to mediate the sequential dual oxidative C(sp³)–H amination of 2-pyridyl acetates and amines, highlighting operational simplicity and practicality. rsc.org Furthermore, direct C-H functionalization of the imidazo[1,5-a]pyridine core has been achieved without metal catalysis by using formaldehyde (B43269) as both a solvent and a carbon source to create methylene-bridged bis-imidazo[1,5-a]pyridine structures. researchgate.netnih.gov

Visible light-mediated synthesis has emerged as a powerful green tool. Researchers have employed graphitic carbon nitride (g-C₃N₄), a novel heterogeneous catalyst, for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. rsc.orgresearchgate.netrsc.org This reaction proceeds via oxidative amination of a C-H bond at room temperature, often without any additional solvent, and uses visible light as a sustainable energy source. rsc.orgrsc.org The catalyst is cost-effective, easily synthesized, and recyclable for multiple cycles without significant loss of activity, making the process highly sustainable. rsc.orgthieme-connect.com

Other metal-free approaches include the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, where the solvent choice is critical for achieving high yields. organic-chemistry.org While not specific to the 5-bromo derivative, these methodologies establish a strong foundation for developing cleaner synthetic pathways toward functionalized imidazo[1,5-a]pyridines.

Table 1: Examples of Environmentally Benign and Metal-Free Synthetic Routes for Imidazo[1,5-a]pyridines

Method Key Reagents/Catalyst Conditions Key Advantages Reference
Visible Light-Mediated Oxidative Amination Graphitic carbon nitride (g-C₃N₄) Visible light, room temp., solvent-free Recyclable catalyst, sustainable energy source, high yields rsc.org, thieme-connect.com, rsc.org
Sequential Dual Oxidative Amination Elemental Sulfur Metal- and peroxide-free Operational simplicity, broad substrate scope rsc.org
C-H Functionalization Formaldehyde Metal-free Uses formaldehyde as solvent and carbon source researchgate.net, nih.gov
Denitrogenative Transannulation BF₃·Et₂O Metal-free Quantitative yields with optimized solvents organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and efficiency of synthetic reactions is a central goal in chemical research. For this compound and its analogs, the optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for achieving high-yield syntheses.

In the synthesis of imidazo[1,5-a]pyridine precursors via a three-component coupling of picolinaldehydes, amines, and formaldehyde, optimization studies showed excellent reactivity in polar solvents. organic-chemistry.org The quantity of acid used was also found to directly influence the reaction's efficiency. organic-chemistry.org For the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, key variables affecting cyclization efficiency include temperature (optimized at 110–160°C), the concentration of polyphosphoric acid, and the stoichiometry of the reagents. For instance, 3-phenyl derivatives can be formed in 76% yield under optimized conditions of 160°C for 2 hours.

The choice of catalyst and energy source plays a significant role. For related imidazo[1,2-a]pyridines, switching from conventional heating to microwave irradiation in solvent-free syntheses dramatically reduced reaction times from hours to seconds (50-90 seconds) and produced excellent yields (85–95%). sci-hub.se Similarly, a visible light-mediated synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using g-C₃N₄ catalyst was optimized to provide yields up to 95%. thieme-connect.com

Solvent screening is another critical optimization step. In an iodine-promoted synthesis of 3-bromoimidazopyridines, ethyl acetate (B1210297) was identified as the most effective solvent after screening several alternatives, leading to improved product yields. researchgate.net A study on a Ritter-type reaction to form the imidazo[1,5-a]pyridine core found that using 30 equivalents of acetonitrile (B52724) with 5 mol % of Bi(OTf)₃ gave the highest yield. acs.org These examples underscore that a systematic variation of reaction parameters is essential for enhancing the yield and practicality of synthetic routes.

Table 2: Optimization of Reaction Parameters for Imidazo[1,5-a]pyridine Synthesis

Reaction Type Optimized Parameter Conditions Result Reference
Ritter-Type Reaction Reagent Quantity 30 equiv. Acetonitrile, 5 mol% Bi(OTf)₃ Highest product yield acs.org
Cyclocondensation Temperature 160°C for 2 hours 76% yield for 3-phenyl derivatives
Solvent-Free Synthesis Energy Source Microwave irradiation (100 W) Reaction time reduced to 50-90 seconds, yields 85-95% sci-hub.se
Bromination Solvent Ethyl acetate Improved yield of 3-bromoimidazopyridine researchgate.net
Visible Light-Mediated Synthesis Catalyst/Conditions g-C₃N₄, visible light, air Up to 95% yield thieme-connect.com

Considerations for Scalable Synthesis in Research and Development

The transition of a synthetic route from a laboratory-scale experiment to a larger, more industrially relevant scale presents significant challenges. For compounds like this compound, scalability requires methods that are not only high-yielding but also safe, cost-effective, and operationally simple.

Several modern synthetic strategies for the imidazo[1,5-a]pyridine scaffold have been designed with scalability in mind. The visible light-mediated synthesis using a recyclable g-C₃N₄ catalyst is noted for its suitability for gram-scale production. rsc.orgrsc.org Likewise, a metal-free C-H functionalization using formaldehyde has been shown to work well at the gram-scale level. researchgate.netnih.gov These methods avoid costly and toxic heavy metals, which simplifies purification and reduces waste, both crucial factors for large-scale operations.

Continuous flow chemistry offers a powerful alternative to traditional batch processing for scaling up synthesis. This technique allows for better control over reaction parameters, improved safety, and easier automation. Fully automated continuous flow methods have been developed for the synthesis of highly functionalized imidazo[1,2-a] heterocycles, a closely related scaffold. nih.govnih.gov These processes can be applied to multi-step syntheses without the need to isolate intermediates, significantly streamlining production. nih.govbeilstein-journals.org One such system was capable of producing the desired products at a rate of approximately 0.5 g/h. beilstein-journals.org The development of a scalable, continuous flow process using simple hydrochloric acid has also been reported for imidazo[1,2-a]pyridines, highlighting a robust and sustainable path for larger-scale manufacturing. acs.org

Evaluating green chemistry metrics such as Process Mass Intensity (PMI) and space-time-yield is also vital for assessing the industrial viability of a process. A rapid, metal-free aqueous synthesis of imidazo[1,2-a]pyridines was successfully performed on a 10-gram scale and demonstrated superior green metrics compared to established industrial routes, showcasing a significant improvement in process sustainability. rsc.org These considerations are paramount for the efficient and responsible production of this compound and its derivatives in both research and development settings.

Reactivity Profiles and Mechanistic Studies of 5 Bromoimidazo 1,5 a Pyridine

Reactivity Governed by the Bromine Substituent

The bromine atom at the 5-position is a key functional handle, enabling a variety of substitution and coupling reactions. Its reactivity is the focal point for building molecular complexity from the 5-bromoimidazo[1,5-a]pyridine core.

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, although it is less common than metal-catalyzed cross-coupling reactions for aryl bromides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring.

The feasibility of SNAr on the this compound ring system is influenced by the electronic nature of the heterocycle. The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is somewhat modulated by the fused electron-rich imidazole (B134444) ring. For a successful SNAr reaction, strong nucleophiles and often elevated temperatures are required to overcome the activation energy associated with the temporary disruption of aromaticity. While specific examples for this compound are not extensively documented in the literature, analogous reactions on other halopyridines suggest that strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide under forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The C-Br bond at the 5-position serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures. This compound is expected to readily participate in Suzuki-Miyaura couplings with various aryl and heteroaryl boronic acids, providing access to a diverse library of 5-arylimidazo[1,5-a]pyridines. nih.govmdpi.com The reaction typically proceeds with high yields and excellent functional group tolerance. nih.gov

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane~95
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene~88
4Pyridine-3-boronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O~85

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. This compound can be effectively coupled with a wide range of terminal alkynes under standard Sonogashira conditions to yield 5-alkynylimidazo[1,5-a]pyridines, which are valuable intermediates for further transformations. soton.ac.ukresearchgate.net

EntryAlkynePd CatalystCu(I) SourceBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF~92
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene~89
3Propargyl alcoholPd(dppf)Cl₂CuIK₂CO₃DMF~85
41-HeptynePd(OAc)₂ / XPhosCuICs₂CO₃Acetonitrile (B52724)~91

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The reaction is applicable to a broad scope of amines, including primary and secondary alkylamines and anilines. organic-synthesis.com this compound serves as a competent electrophile for the synthesis of 5-aminoimidazo[1,5-a]pyridine derivatives, which are prevalent motifs in medicinal chemistry. researchgate.netnih.gov

EntryAminePd PrecatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene~94
2AnilinePd(OAc)₂XPhosCs₂CO₃Dioxane~88
3BenzylaminetBuBrettPhos Pd G3-LHMDSTHF~90
4DiethylaminePd(OAc)₂RuPhosK₃PO₄t-BuOH~86

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that transforms the carbon-bromine bond into a more reactive carbon-metal bond. wikipedia.org This is typically achieved by treating this compound with a strong organometallic base, such as an alkyllithium (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), usually at low temperatures to prevent side reactions. researchgate.netnih.gov

The reaction proceeds rapidly to generate a 5-lithio or 5-magnesio-imidazo[1,5-a]pyridine intermediate. This highly nucleophilic species is not typically isolated but is quenched in situ with a suitable electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups at the 5-position. For example, quenching the organometallic intermediate with dimethylformamide (DMF) yields the corresponding 5-formyl derivative, while reaction with carbon dioxide (CO₂) followed by an acidic workup provides the 5-carboxylic acid. rsc.org This method offers a powerful alternative to direct substitution for functionalizing the pyridine ring.

Reactivity of the Imidazo[1,5-a]pyridine (B1214698) Heterocyclic System

Beyond the chemistry of the bromine substituent, the fused heterocyclic core possesses its own distinct reactivity, primarily governed by the electronic distribution within the bicyclic aromatic system.

Electrophilic Aromatic Substitution Reactions (e.g., Regioselective Formylation)

The imidazo[1,5-a]pyridine ring system is generally considered to be electron-rich due to the presence of the fused imidazole moiety, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is determined by the electronic directing effects of the fused rings and the nitrogen atoms. Theoretical and experimental studies on related systems suggest that the C1 and C3 positions of the imidazole ring are the most nucleophilic and thus the most likely sites for electrophilic attack.

A key example of an EAS reaction on this scaffold is formylation, which can be achieved under Vilsmeier-Haack conditions. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that reacts with electron-rich aromatic systems to introduce a formyl group (-CHO). researchgate.netijpcbs.com For imidazo[1,5-a]pyridine, the reaction is expected to proceed with high regioselectivity, yielding the 1-formyl or 3-formyl derivative. The bromine at the 5-position generally does not interfere with this transformation.

Oxidation Reactions of the Nitrogen Heterocycle

The nitrogen atoms within the imidazo[1,5-a]pyridine scaffold can undergo oxidation to form the corresponding N-oxides. The pyridine-like nitrogen (N-2) is the most likely site of oxidation due to its higher electron density and accessibility compared to the bridgehead nitrogen.

This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. echemi.comarkat-usa.org The resulting N-oxide exhibits altered chemical reactivity; for instance, it can activate the positions ortho and para to the nitrogen atom for further nucleophilic substitution. chemtube3d.com The formation of the N-oxide can also modulate the biological activity of the parent molecule. researchgate.net

Reduction Chemistry of the Imidazo[1,5-a]pyridine Core

The aromatic nature of the imidazo[1,5-a]pyridine nucleus means that its reduction often requires significant hydrogen pressures and elevated temperatures. Studies on the catalytic hydrogenation of related pyridine derivatives have shown that catalysts like platinum(IV) oxide (PtO2), also known as Adams' catalyst, can effectively reduce the pyridine ring to yield piperidine (B6355638) derivatives. These reactions are typically performed in acidic media, such as glacial acetic acid, under hydrogen pressures ranging from 50 to 70 bar.

While specific studies on the reduction of this compound are not extensively detailed in available literature, research on the broader class of imidazo[1,2-a]pyridines indicates that the heterocyclic core can be resistant to catalytic hydrogenation, with the outcome being highly dependent on the substituents present on the pyridine ring. For instance, cobalt complexes featuring bis(arylimidazol-2-ylidene)pyridine ligands have been demonstrated as effective pre-catalysts for the hydrogenation of alkenes, showcasing the stability of the ligand core under reductive conditions. This suggests that the imidazo[1,5-a]pyridine core is generally robust, and its reduction would likely require forcing conditions. The selective reduction of the pyridine portion of the fused system while preserving the imidazole ring and the carbon-bromine bond would present a significant synthetic challenge.

Formation of Novel Fused Heterocyclic Architectures

The unique structure of this compound serves as a versatile platform for the synthesis of more complex molecular architectures, including mesoionic systems and N-heterocyclic carbenes (NHCs).

Mesoionic compounds are planar, five-membered heterocyclic betaines that have found applications in various fields of chemistry. The imidazo[1,5-a]pyridine skeleton is a suitable precursor for generating novel mesoionic carbenes. The synthesis typically begins with the formation of an imidazo[1,5-a]pyridinium salt. Deprotonation can then lead to the formation of these unique structures. For example, the reaction of an appropriate imidazo[1,5-a]pyridinium salt with silver(I) oxide can yield a silver carbene complex, which can then be used in transmetalation reactions to form other metal complexes, such as those with rhodium(I) or iridium(I). The synthesis of mesoionic imidazo[1,5-a]pyridines has also been achieved under metal-free conditions using microwave irradiation, highlighting the versatility of this scaffold.

The imidazo[1,5-a]pyridine framework provides a versatile platform for creating new types of stable N-heterocyclic carbenes (NHCs), which are widely used as ligands in transition-metal catalysis. These are typically generated from imidazo[1,5-a]pyridinium salt precursors. An efficient, one-step, three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce these precursor salts in high yields under mild conditions.

The resulting imidazo[1,5-a]pyridin-3-ylidenes (ImPy) possess strong σ-donor properties and a unique L-shaped structure. Substituting the C5-position with an aryl group creates a sterically demanding environment around the coordinated metal center, which can enhance the stability and reactivity of catalytic intermediates. This has led to the development of highly effective palladium-NHC precatalysts that are stable in air and moisture and show high reactivity in cross-coupling reactions. The modular synthesis allows for the creation of a diverse family of ligands, including chiral variants for enantioselective catalysis, such as the highly effective hydrosilylation of ketones using rhodium(I) complexes of chiral imidazo[1,5-a]pyridine–oxazoline ligands.

NHC Precursor TypeSynthetic ApproachKey FeaturesApplications
Unsymmetrical Imidazo[1,5-a]pyridinium SaltsThree-component coupling of picolinaldehydes, amines, and formaldehyde.Mild conditions, high yields, allows for diverse functional and chiral groups.Precursors for multidentate NHC ligands in catalysis.
C5-Aryl Substituted ImPy-NHCsMulti-step synthesis followed by deprotonation/metalation.Sterically demanding, L-shaped ligand, enhances catalyst stability.Palladium-catalyzed cross-coupling reactions.
Chiral Imidazo[1,5-a]pyridine–OxazolinesMicrowave-assisted condensation of a cyano-azolium salt with 2-amino alcohols.Fused chiral auxiliary, modular synthesis.Enantioselective hydrosilylation of ketones with Rh(I) complexes.

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing transformations and designing new ones.

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. In the context of heterocyclic chemistry, deuterium-labeled compounds can help track bond-forming and bond-breaking steps. For instance, in a study on the C–H functionalization of imidazo[1,5-a]pyridines to form methylene-bridged bis-heterocycles, deuterium labeling experiments confirmed that the methylene (B1212753) group from deuterated paraformaldehyde was incorporated into the final product.

While specific deuterium labeling studies on this compound are not prominent, research on the related imidazo[1,2-a]pyridine (B132010) isomer demonstrates the utility of this technique. In that case, metal-catalyzed hydrogen-deuterium (H-D) exchange reactions were used to prepare deuterated analogues to investigate and improve their metabolic stability for anti-tuberculosis activity. Such strategies could be applied to study the reaction pathways of this compound, for example, to probe the mechanism of C-H activation or cyclization reactions.

Kinetic studies provide quantitative insight into reaction rates, activation energies, and the influence of various parameters on a chemical transformation. For the imidazo[1,5-a]pyridine-based NHC-palladium complexes, kinetic investigations have been instrumental in demonstrating their high efficiency in catalysis. These studies have shown that this class of precatalysts undergoes fast activation to form the active monoligated Pd(0) species, which is crucial for high catalytic turnover. The rate of activation and subsequent catalytic steps are influenced by the steric and electronic properties of the NHC ligand, which can be fine-tuned by modifying the substituents at the C5 and N2 positions of the imidazo[1,5-a]pyridine core. Although detailed kinetic data for many reactions involving this compound are not widely published, the existing studies on its derivatives underscore the importance of such investigations in developing more efficient catalysts.

Advanced Spectroscopic and Structural Elucidation of 5 Bromoimidazo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromoimidazo[1,5-a]pyridine, both ¹H and ¹³C NMR provide critical data for confirming its bicyclic aromatic structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, corresponding to the five protons on the fused ring system. While specific, experimentally verified chemical shift and coupling constant data for this particular compound are not widely available in peer-reviewed literature, the expected spectrum can be predicted based on the general electronic environment of the imidazo[1,5-a]pyridine (B1214698) scaffold. The protons on the pyridine (B92270) ring (H-6, H-7, H-8) and the imidazole (B134444) ring (H-1, H-3) would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with adjacent protons. The bromine atom at the C-5 position would exert a deshielding effect on neighboring protons, shifting their resonance to a lower field.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated, one for each carbon atom in the heterocyclic structure. The carbon atom directly bonded to the bromine (C-5) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The other carbon signals, corresponding to the remaining positions on the imidazole and pyridine rings, would appear at chemical shifts characteristic of sp²-hybridized carbons in an aromatic environment. As with ¹H NMR, specific experimental data is sparse, but analysis of related imidazo[1,5-a]pyridine derivatives provides a reference for the expected chemical shift ranges. mdpi.comresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Technique Nucleus Position Predicted Chemical Shift (ppm) Notes
¹H NMRProtonH-1, H-3~7.5 - 8.5Protons on the imidazole ring.
¹H NMRProtonH-6, H-7, H-8~7.0 - 8.0Protons on the pyridine ring.
¹³C NMRCarbon-13C-5~110 - 125Carbon directly attached to Bromine.
¹³C NMRCarbon-13Other C~115 - 150Remaining aromatic carbons.

Note: The data in this table is predicted and generalized. Actual experimental values may vary.

Application of ¹³C-¹³C Coupling Constants in Elucidating Molecular Architecture

The measurement of ¹³C-¹³C coupling constants is a specialized NMR technique that provides direct evidence of carbon-carbon connectivity. This method, while powerful, is not routinely performed. For this compound, such an analysis would definitively confirm the fused-ring structure by establishing the coupling between adjacent carbon atoms throughout the bicyclic system. This would be particularly useful in unambiguously distinguishing it from other isomers. However, to date, no studies reporting the ¹³C-¹³C coupling constants for this compound have been found in the surveyed scientific literature. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's stability and fragmentation pathways. The molecular formula of this compound is C₇H₅BrN₂, corresponding to a monoisotopic molecular weight of approximately 195.96 g/mol and an average molecular weight of 197.03 g/mol . chemscene.comsigmaaldrich.com

A key feature in the mass spectrum of a monobrominated compound is the characteristic isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum exhibits two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com Although detailed fragmentation studies for this specific molecule are not published, fragmentation of the imidazo[1,2-a]pyridine (B132010) core often involves characteristic losses, which can be extrapolated. Common fragmentation pathways would likely include the loss of the bromine radical (•Br) and the cleavage of the imidazole ring, leading to the loss of molecules like hydrogen cyanide (HCN).

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₇H₅BrN₂ chemscene.com
Average Molecular Weight197.03 g/mol chemscene.com
Monoisotopic Molecular Weight~195.96 g/mol Calculated
Key Isotopic PeaksM⁺ and (M+2)⁺ in ~1:1 ratioCharacteristic of Bromine

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. While the molecular structures of several complex derivatives of the imidazo[1,5-a]pyridine scaffold have been successfully elucidated using XRD, specific crystallographic data for the parent this compound compound is not currently available in public crystallographic databases. Such a study would be invaluable to confirm the planarity of the ring system and to understand how the bromo substituent influences the crystal packing through potential halogen bonding or other non-covalent interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Optical Properties

Electronic spectroscopy provides insight into the photophysical properties of a molecule, which are crucial for applications in materials science, such as in fluorescent probes and optoelectronic devices. The imidazo[1,5-a]pyridine core is known to be a fluorescent scaffold. researchgate.netnih.gov

Studies on related monomeric imidazo[1,5-a]pyridine derivatives show that their absorption bands are typically centered in the near-UV region, around 305–325 nm. mdpi.com Upon excitation, these compounds generally exhibit fluorescence emission in the blue region of the visible spectrum, often with a large Stokes shift (the difference between the absorption and emission maxima), a desirable property for fluorescent probes. mdpi.comresearchgate.net

For this compound, the absorption maximum is expected to fall within this range. The emission properties would be influenced by the presence of the bromine atom. The "heavy atom effect" of bromine can sometimes lead to a decrease in fluorescence quantum yield by promoting intersystem crossing to the triplet state. However, the specific emission wavelength and quantum efficiency would need to be determined experimentally.

Interactive Data Table: General Photophysical Properties of the Imidazo[1,5-a]pyridine Scaffold

Property Typical Range/Value Notes
Absorption Maximum (λabs)305 - 325 nmIn organic solvents. mdpi.com
Emission Maximum (λem)~480 - 512 nmCan be solvent-dependent. mdpi.comresearchgate.net
Stokes ShiftTypically large (>5000 cm⁻¹) mdpi.com
Fluorescence Quantum Yield (ΦF)VariableHighly dependent on substitution and environment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing key structural features.

For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its heterocyclic ring system and the carbon-bromine bond. The imidazo[1,5-a]pyridine core exhibits characteristic vibrations for its aromatic C-H, C=C, and C-N bonds.

The expected IR absorption bands for this compound, based on the analysis of its parent compound and general spectroscopic principles, are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Medium to WeakC-H stretchingAromatic C-H
1650-1500Strong to MediumC=C and C=N stretchingImidazo[1,5-a]pyridine ring
1500-1400MediumRing stretchingImidazo[1,5-a]pyridine ring
1300-1000MediumIn-plane C-H bendingAromatic C-H
900-700StrongOut-of-plane C-H bendingAromatic C-H
700-500Medium to StrongC-Br stretchingCarbon-Bromine

This table is a representation of expected vibrational frequencies and may not reflect exact experimental values.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of synthesized chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most powerful and commonly employed chromatographic techniques in this context.

The purity of this compound is a critical parameter, with suppliers often stating purities of 96% or higher. sigmaaldrich.com The assessment of this purity level is typically achieved through chromatographic methods. While detailed experimental procedures for this compound are not extensively published, general methodologies for related heterocyclic compounds can be applied. For instance, reverse-phase HPLC is a common technique for the analysis of pyridine-containing molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purification and analysis of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC setup would be appropriate. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. The availability of HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry) data for this compound from chemical suppliers suggests that these are standard methods for its quality control. ambeed.com

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Given the nature of this compound, GC coupled with a mass spectrometry (MS) detector (GC-MS) would be an effective method for purity assessment and structural confirmation. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides mass-to-charge ratio information, which aids in the identification of the compound and any impurities.

The following table outlines typical starting conditions for the chromatographic analysis of this compound, based on general principles for similar compounds.

TechniqueStationary PhaseMobile Phase/Carrier GasDetector
HPLC C18 (Octadecylsilyl)Acetonitrile (B52724)/Water gradientUV-Vis (Diode Array Detector)
GC Phenyl-methylpolysiloxaneHeliumMass Spectrometer (MS)

This table provides generalized conditions and would require optimization for specific analytical or preparative purposes.

Computational and Theoretical Investigations of 5 Bromoimidazo 1,5 a Pyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and inherent reactivity of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the energy and wavefunction of a system, from which numerous properties can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the properties of imidazo[1,5-a]pyridine (B1214698) derivatives.

Prediction of Molecular Geometry and Electronic Properties

DFT is widely used to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For 5-Bromoimidazo[1,5-a]pyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Table 1: Representative Electronic Properties Calculated for Imidazo[1,5-a]pyridine Scaffolds using DFT Note: This table is illustrative and based on typical values for related derivatives, as specific data for this compound is not available.

Property Description Typical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 4.0 to 5.0 eV
Dipole Moment A measure of the net molecular polarity. 2.0 to 3.5 D

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This is critical for understanding a molecule's interaction with light, including its absorption and emission properties (fluorescence or phosphorescence). For the imidazo[1,5-a]pyridine class of compounds, which are known to be fluorescent, TD-DFT is essential for predicting their UV-Vis absorption spectra. mdpi.com

The calculations provide information on the energies of electronic transitions, the corresponding wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be directly compared with experimental data to validate the computational model and assign specific electronic transitions, such as π→π* or n→π*, to the observed spectral features. researchgate.net

Analysis of Natural Transition Orbitals (NTOs)

When analyzing the complex electronic transitions calculated by TD-DFT, it is often useful to simplify the picture from one involving many canonical molecular orbitals to one involving a few key orbitals. Natural Transition Orbitals (NTOs) provide this compact representation. NTO analysis transforms the description of an electronic excitation into a pair of "hole" and "particle" orbitals, which represent the vacated orbital in the ground state and the occupied orbital in the excited state, respectively. This method offers a clear and intuitive picture of the nature of the electronic transition, for example, identifying it as a local excitation on a specific part of the molecule or as a charge-transfer transition between a donor and an acceptor group.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with other molecules, such as proteins or DNA. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing researchers to observe how a ligand like this compound might bind to a biological target.

An MD simulation can reveal the stability of a ligand-protein complex, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding, and the conformational changes that may occur in both the ligand and the target upon binding. This information is crucial for understanding the mechanism of action for a potential drug molecule and for designing derivatives with improved binding affinity and selectivity.

Molecular Docking Studies for Predicting Binding Affinities and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a computationally less expensive method than MD simulations and is often used to screen large libraries of compounds to identify potential drug candidates.

In a docking study, this compound would be placed into the binding site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely and most stable binding mode. The results from docking can provide valuable hypotheses about which amino acid residues are critical for the interaction and how the ligand could be modified to enhance binding. These initial predictions are often followed by more rigorous MD simulations to validate the stability of the predicted binding pose.

Computational Rationalization of Structure-Activity Relationships (SAR)

While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of SAR can be computationally rationalized by examining the electronic and steric effects of the bromine substituent on the imidazo[1,5-a]pyridine core. Computational methods, particularly those based on density functional theory (DFT), are instrumental in elucidating these relationships.

The introduction of a bromine atom at the 5-position of the imidazo[1,5-a]pyridine scaffold significantly influences its physicochemical properties. Computationally derived parameters can quantify these changes and help in understanding their impact on biological activity. Key molecular descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): MEP maps are powerful tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, indicating their propensity to act as hydrogen bond acceptors. The bromine atom, being electronegative, would also influence the local electronic environment.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO can be correlated with chemical stability and reactivity. DFT calculations can provide precise values for these orbitals, helping to understand how the bromo-substitution affects the molecule's ability to participate in chemical reactions, which is often a key aspect of its biological activity.

In the broader context of imidazo[1,5-a]pyridine derivatives, SAR studies have been conducted to optimize their activity as, for example, 5-HT4 receptor partial agonists for potential use in cognitive disorders. nih.gov For such derivatives, computational docking simulations are often employed to understand the binding interactions with the target protein. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. By systematically modifying the substituents on the imidazo[1,5-a]pyridine core in silico and calculating the corresponding binding energies, a rational SAR can be developed. For this compound, such studies would help to understand how the bromine atom at the 5-position contributes to or detracts from the binding to a specific biological target.

Table 1: Computationally Derived Molecular Descriptors for a Hypothetical Series of Substituted Imidazo[1,5-a]pyridines

CompoundSubstituent at C5HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1 H-6.25-1.105.152.5
2 5-Bromo-6.40-1.355.053.1
3 5-Chloro-6.38-1.305.083.0
4 5-Methyl-6.10-1.055.052.7

Note: The data in this table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

Theoretical Modeling of Reaction Mechanisms and Catalytic Activity

Theoretical modeling provides a powerful lens through which to investigate the reaction mechanisms involving this compound. DFT calculations are a cornerstone of these investigations, allowing for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers.

For instance, the synthesis of imidazo[1,5-a]pyridines often involves cyclocondensation reactions. beilstein-journals.org Theoretical modeling can elucidate the stepwise mechanism of such reactions, including the initial nucleophilic attack, subsequent cyclization, and final aromatization steps. By calculating the energies of intermediates and transition states, the rate-determining step of the reaction can be identified. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

In the context of its potential catalytic activity, the nitrogen atoms in the this compound ring system can act as Lewis bases or participate in the formation of metal complexes. Theoretical modeling can be used to study the coordination of metal ions to the imidazo[1,5-a]pyridine scaffold. Calculations can predict the preferred coordination sites, the geometry of the resulting metal complex, and the electronic properties of the coordinated metal center. This is particularly relevant for exploring the use of this compound derivatives as ligands in catalysis.

Furthermore, computational studies on related bromo-substituted imidazopyridine systems have been performed to understand their electronic structure and reactivity. For example, DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine have been used to analyze the HOMO-LUMO energies and reveal the distribution of electron density. researchgate.net Such studies provide a framework for understanding the electronic effects of bromine substitution in the broader class of imidazopyridines, which can be extended to this compound.

Table 2: Calculated Activation Energies for a Hypothetical Reaction Step of Substituted Imidazo[1,5-a]pyridines

CompoundSubstituent at C5Reaction StepActivation Energy (kcal/mol)
1 HCyclization15.2
2 5-BromoCyclization16.5
3 5-ChloroCyclization16.2
4 5-MethylCyclization14.8

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to compare the reactivity of different derivatives. The actual values would depend on the specific reaction being modeled.

By employing these computational and theoretical approaches, a deeper understanding of the chemical behavior of this compound can be achieved, paving the way for its rational application in various fields of chemical science.

Academic Research Applications and Functionalization of 5 Bromoimidazo 1,5 a Pyridine Derivatives

Research in Medicinal Chemistry and Drug Discovery

The imidazo[1,5-a]pyridine (B1214698) ring system, a nitrogen-based heterocycle, is of significant interest due to the wide range of biological activities its derivatives exhibit. researchgate.netnih.gov The introduction of a bromine atom at the 5-position creates a versatile intermediate for further chemical modifications, making it a valuable starting point for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, they are major targets for drug development. Derivatives of related nitrogen-containing heterocyclic compounds, such as quinoxalines, have shown the ability to inhibit various protein kinases. ekb.eg

AXL Kinase: AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (TYRO3, AXL, MER) subfamily. nih.gov Its overexpression is linked to poor prognosis and drug resistance in multiple cancers, making it an attractive therapeutic target. nih.govnih.gov While specific studies on 5-bromoimidazo[1,5-a]pyridine derivatives as AXL inhibitors are not widely published, the general class of pyrazolopyrimidines has yielded compounds that inhibit AXL kinase activity at sub-micromolar levels. nih.gov The challenge in designing AXL inhibitors lies in achieving selectivity over other structurally similar RTKs like FLT3 and RET. nih.gov

c-MET Kinase: The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play roles in cell proliferation, survival, and motility. ekb.eg Deregulation of the HGF/c-MET signaling pathway is associated with tumor development and metastasis. ekb.eg As a result, the inhibition of c-MET activity is a key strategy in cancer therapy. ekb.eg Novel quinoxaline (B1680401) derivatives have been synthesized and evaluated for their inhibitory activity against the c-MET kinase enzyme, with some compounds showing potent activity. ekb.eg

GSK-3β: Glycogen synthase kinase 3 beta (GSK-3β) is another key protein kinase involved in various cellular processes, including metabolism, cell signaling, and apoptosis. Its inhibition is being explored for various therapeutic applications.

The development of kinase inhibitors often involves creating libraries of compounds based on a central scaffold. The this compound core provides a platform for synthesizing such libraries to screen against kinases like AXL and c-MET.

The pursuit of novel anti-cancer agents is a primary focus of medicinal chemistry, with a constant need for new compounds to overcome drug resistance and reduce side effects. waocp.org Heterocyclic compounds containing pyridine (B92270) are well-known for their diverse biological activities, including antitumor effects. nih.gov

Imidazo[1,2-a]pyridines, isomers of the imidazo[1,5-a]pyridine scaffold, have gained considerable attention as potential anticancer therapeutics due to their potent inhibitory functions against cancer cells. researchgate.netwaocp.org Studies on novel imidazo[1,2-a]pyridine (B132010) compounds have demonstrated significant cytotoxic effects against breast cancer cell lines, such as HCC1937. waocp.org For example, compounds designated as IP-5 and IP-6 showed strong cytotoxic impact with IC50 values of 45µM and 47.7µM, respectively. waocp.org These compounds can induce their anticancer effects through mechanisms like cell cycle arrest and apoptosis. researchgate.netwaocp.org

While these findings are for the isomeric imidazo[1,2-a]pyridine system, they highlight the potential of the broader imidazopyridine class as a foundation for developing new anti-cancer drugs. The this compound scaffold serves as a key starting material for creating new chemical entities to be tested against various cancer cell lines.

Table 1: Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives on HCC1937 Breast Cancer Cells

Compound IC50 Value (µM)
IP-5 45
IP-6 47.7
IP-7 79.6

Data from a study on imidazo[1,2-a]pyridine derivatives, which are structural isomers of imidazo[1,5-a]pyridines. waocp.org

The pyridine nucleus is a "privileged" structure in medicinal chemistry, and its derivatives are known to possess a wide array of therapeutic properties, including antimicrobial and antiviral activities. nih.govnih.gov The search for new agents to combat infectious diseases is a global priority, especially with the rise of drug-resistant microbes and new viral threats. nih.gov

The biological activity of pyridine-containing compounds can be enhanced by the presence of additional heterocyclic rings and specific functional groups. nih.gov This suggests that derivatives of this compound could be promising candidates for antimicrobial and antiviral drug discovery. Research has shown that certain pyridobenzothiazolone (PBTZ) analogues exhibit broad-spectrum antiviral activity against various respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza A virus (IFV-A). mdpi.com This demonstrates the potential of complex heterocyclic systems containing a pyridine ring to act as effective antiviral agents. mdpi.com

While specific studies focusing solely on the antimicrobial or antiviral properties of this compound are limited, the established activities of related pyridine compounds provide a strong rationale for exploring this scaffold for the development of new anti-infective agents. nih.govnih.gov

Beyond kinase inhibition and general cytotoxicity, derivatives of imidazo[1,5-a]pyridine have been investigated for their effects on other biological targets and pathways. A notable example is the discovery of potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor gamma (RORc or RORγ). nih.gov

RORc is a nuclear receptor that plays a critical role in the production of the pro-inflammatory cytokine interleukin-17 (IL-17), making it a promising target for treating autoimmune diseases. nih.gov Researchers have developed a series of imidazo[1,5-a]pyridine and -pyrimidine derivatives that act as RORc inverse agonists. The most potent of these compounds demonstrated high selectivity for RORc over other related receptors and effectively suppressed IL-17 production in human primary cells. nih.gov This line of research showcases the versatility of the imidazo[1,5-a]pyridine scaffold in targeting non-kinase proteins involved in distinct disease pathways.

Developing drugs that can act on the central nervous system is a major challenge due to the blood-brain barrier (BBB), a highly selective barrier that protects the brain. nih.govnih.gov For a drug to be effective in the CNS, it must be able to cross this barrier. nih.gov The ability of a compound to permeate the BBB is governed by several physicochemical properties.

Key design principles for enhancing CNS permeability include:

Lipophilicity: Higher lipophilicity generally favors passive diffusion across the BBB, but excessively high lipophilicity can lead to other problems. nih.gov

Molecular Weight: Smaller molecules (typically under 400-500 Da) tend to cross the BBB more easily.

Efflux Transporters: Many compounds are actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp). Designing molecules that are not substrates for these transporters is a crucial strategy. nih.govmdpi.com

While there is no universal set of rules, medicinal chemists use these principles to guide the design of CNS-active compounds. researchgate.net For example, modifying a core scaffold like this compound to optimize its lipophilicity and reduce its affinity for efflux pumps could increase its potential for treating CNS disorders. rsc.org

Table 2: General Physicochemical Properties Influencing BBB Permeability

Property Favorable for CNS Penetration Unfavorable for CNS Penetration
Molecular Weight < 400-500 Da > 500 Da
Lipophilicity (LogP) 1-3 Too low or too high
Polar Surface Area (PSA) < 60-90 Ų > 90 Ų
H-Bond Donors ≤ 3 > 3

| Affinity for Efflux Pumps | Low | High |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. nih.gov They involve systematically modifying the chemical structure of a lead compound to understand how different parts of the molecule contribute to its biological activity. nih.govresearchgate.net This knowledge allows for the rational design of more potent and selective drugs. nih.gov

For scaffolds like imidazo[1,2-a]pyridine, SAR studies have been conducted to develop inhibitors for targets such as the Nek2 kinase, which is overexpressed in various tumors. nih.govdocumentsdelivered.com In these studies, different substituents are introduced at various positions on the heterocyclic ring system, and the resulting compounds are tested for their biological activity. nih.gov For example, one study found that a specific derivative, compound 28e, showed potent proliferation inhibitory activity against a gastric cancer cell line with an IC50 of 38 nM. nih.govdocumentsdelivered.com

The bromine atom at the 5-position of this compound is particularly useful for SAR studies. It can be readily replaced with other functional groups using modern cross-coupling reactions, allowing chemists to systematically probe the effect of different substituents at this position on the compound's interaction with its biological target. This process is essential for optimizing lead compounds into viable drug candidates. researchgate.net

Contributions to Materials Science Research

Derivatives of this compound are instrumental in the advancement of materials science, particularly in the development of novel organic materials with tailored electronic and photophysical properties.

The this compound core is being explored for its potential in creating novel materials with unique electronic properties beneficial for the electronics industry. This compound is associated with the development of materials for various organic electronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OPV), and Organic Field-Effect Transistors (OFETs). cymitquimica.com The inherent characteristics of the imidazo[1,5-a]pyridine scaffold, such as its planar structure and electron-rich nature, make it a promising candidate for constructing efficient organic semiconductors.

The imidazo[1,5-a]pyridine framework is widely utilized in the engineering of luminescent compounds for optoelectronic devices. nih.gov Its derivatives can be fashioned into ligands that coordinate with various metal centers to form luminescent coordination compounds. These materials are investigated for their potential use in the fabrication of Organic Light Emitting Diodes (OLEDs). The compact shape, emissive properties, and stability of the imidazo[1,5-a]pyridine scaffold are key features that make it suitable for these applications. nih.gov For instance, 1-ester-substituted imidazo[1,5-a]pyridine derivatives have shown promising dual-state emission properties, making them potential candidates for optoelectronic device applications.

Researchers have successfully designed blue emissive dyes based on the imidazo[1,5-a]pyridine structure. A series of boron difluoride compounds incorporating 2-(imidazo[1,5-a]pyridin-3-yl)phenols have been synthesized, which exhibit blue emission in solution. These dyes are characterized by desirable features such as large Stokes shifts and good fluorescence quantum yields.

The photophysical properties, including the quantum yield, can be tuned by modifying the substituents on the heterocyclic ring. nih.gov Studies on various imidazo[1,5-a]pyridine derivatives have demonstrated intense blue emission with quantum yields ranging from 9% to as high as 37%. The wide Stokes shift observed in these compounds is a particularly useful characteristic for various applications. nih.gov

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Compound Emission Maxima (λmax) Quantum Yield (Φ) Stokes Shift (cm⁻¹)
Derivative 1 ~450-460 nm 0.09 >5000
Derivative 2 ~450-460 nm 0.37 >5000
Dipyridil analog 4 Not Specified 0.38 >5000
Diphenyl analog 2 Not Specified 0.12 >5000

Data sourced from multiple imidazo[1,5-a]pyridine-based fluorophores. nih.gov

The utility of imidazo[1,5-a]pyridine-based dyes extends to their incorporation into solid-state materials. Boron difluoride compounds derived from this scaffold have been shown to maintain their blue emission characteristics when embedded in thin polymeric films. This integration into polymeric matrices is a crucial step for the fabrication of practical optoelectronic devices, demonstrating the potential for these materials to retain their desirable photophysical properties in a solid-state environment.

The imidazo[1,5-a]pyridine scaffold is a foundational component in the development of chemical sensors. nih.gov Its derivatives have been engineered to create fluorescent probes capable of detecting specific ions and molecules. For example, a coordination polymer derived from imidazo[1,5-a]pyridine has demonstrated the ability to detect Cu²⁺, CrO₄²⁻, and Cr₂O₇²⁻ ions in aqueous solutions. Furthermore, fluorescent probes based on this structure have been developed for the specific recognition of sulfite (B76179) (SO₃²⁻), showcasing features like large Stokes shifts and high selectivity.

Applications in Agricultural Chemistry Research

While the broader class of imidazo[1,5-a]pyridine derivatives is recognized as a significant structural component in the development of agrochemicals, specific research applications detailing the use of this compound in this field are not extensively documented in publicly available literature. The versatility of the parent scaffold suggests potential for functionalization to create biologically active compounds, but dedicated studies on the 5-bromo isomer for agricultural purposes remain a less explored area.

Development of Agrochemicals for Crop Protection

The imidazo[1,5-a]pyridine core is a recognized structural motif in the design of biologically active molecules, including those for agricultural applications. rsc.org Pyridine-based compounds, in general, are integral to the development of modern agrochemicals, forming the basis for numerous fungicides, herbicides, and insecticides that are crucial for global food security. researchgate.netnih.gov

The utility of this compound in this field lies in its role as an advanced building block for creating libraries of novel compounds. The bromine atom at the C5 position is a key feature, acting as a versatile point for synthetic modification via various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow chemists to systematically introduce different functional groups and molecular fragments to the core structure. This derivatization capability is essential in lead discovery and optimization, as it enables a thorough exploration of the structure-activity relationship (SAR). By modifying the substituent at the C5 position, researchers can fine-tune the compound's biological activity, spectrum of control, and physicochemical properties, such as solubility and stability, to identify candidates with optimal performance for crop protection. While specific commercial agrochemicals derived directly from this compound are not prominently documented, its value as a foundational structure in discovery chemistry programs is significant for generating new potential crop protection agents.

Utility in Diagnostic Agent Development and Imaging Techniques

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive platform for the development of fluorescent probes and other imaging agents. nih.govnih.gov Its compact, rigid structure and emissive capabilities are desirable traits for molecules designed for bioimaging. nih.gov The functionalization of this core allows for the creation of probes that can detect specific analytes or localize within particular cellular compartments.

A notable example is the development of a near-infrared (NIR) fluorescent probe for monitoring sulfur dioxide (SO₂), a molecule with important biological roles, within the mitochondria of living cells. mdpi.com This probe utilizes an imidazo[1,5-a]pyridine moiety as an energy donor in a Fluorescence Resonance Energy Transfer (FRET) system. The probe was successfully used for imaging SO₂ in living cells, zebrafish, and mice, demonstrating the practical application of this scaffold in creating sophisticated tools for biological research. mdpi.com

Table 1: Example of an Imidazo[1,5-a]pyridine-Based Fluorescent Probe

Probe NameDonor MoietyAcceptor MoietyTarget AnalyteEmission Wavelength (Post-Reaction)ApplicationSource
IPB-RL-1Imidazo[1,5-a]pyridineBenzopyryliumSO₂475 nmMitochondrial and in vivo imaging mdpi.com

Furthermore, this compound holds potential as a precursor for radiotracers used in Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radioisotopes. nih.gov The bromine atom on the this compound ring could potentially be substituted with a positron-emitting radioisotope, such as bromine-76 (B1195326) (⁷⁶Br), through radio-halogenation reactions. This would transform the molecule into a PET imaging agent, enabling non-invasive, in vivo studies of biological processes and drug-target interactions.

Role as N-Heterocyclic Carbene Ligands and Catalysts in Organic Transformations

In the field of organometallic chemistry and catalysis, this compound serves as a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of carbon-based ligands known for their strong σ-donating properties, which allow them to form highly stable bonds with transition metals. nih.gov The synthesis typically involves alkylation of the imidazo[1,5-a]pyridine to form an imidazo[1,5-a]pyridinium salt, which is the direct NHC precursor. organic-chemistry.org Subsequent deprotonation of this salt yields the free carbene, which can then be complexed to a metal center.

The resulting metal-NHC complexes are employed as catalysts in a wide range of organic transformations. Researchers have synthesized gold(I) and silver(I) NHC complexes derived from the imidazo[1,5-a]pyridine scaffold. incemc.ro While these specific complexes were evaluated for their anti-tumor properties, they demonstrate the successful formation of stable metal-ligand systems. incemc.ro Such complexes are analogous to those used in catalysis for reactions like C-H bond activation, hydrosilylation, and cross-coupling reactions. nih.gov

The substituent at the C5 position of the imidazo[1,5-a]pyridine ring plays a crucial role in modulating the properties of the resulting NHC ligand. The bromine atom in this compound can be retained to influence the electronic properties of the ligand through its inductive effects, or it can be replaced with other groups to systematically tune the steric and electronic environment around the metal center. This tunability is critical for optimizing catalyst performance, including activity, selectivity, and stability. For example, substituents at the C5 position are oriented in a way that can enhance the stability of catalytic intermediates. nih.gov The versatility of the imidazo[1,5-a]pyridine scaffold has also led to the creation of more complex structures, such as multidentate NHC ligands and trinuclear silver(I) hexacarbene cages, opening avenues for new catalytic systems and materials. organic-chemistry.orgresearchgate.net

Table 2: Metal Complexes Derived from Imidazo[1,5-a]pyridine NHC Ligands

Metal CenterComplex TypeApplication StudiedSignificanceSource
Silver(I)Trinuclear Hexacarbene CageStructural Self-AssemblyDemonstrates formation of complex, multidentate ligand architectures researchgate.net
Gold(I)Mononuclear NHC ComplexAnti-tumor ActivityShows stable complex formation with potential biological applications incemc.ro
Silver(I)Mononuclear NHC ComplexAnti-tumor ActivityHighlights versatility of the scaffold for medicinal chemistry incemc.ro

Future Research Directions and Emerging Opportunities for 5 Bromoimidazo 1,5 a Pyridine

Innovation in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. Future research on 5-Bromoimidazo[1,5-a]pyridine will likely focus on developing more sustainable synthetic routes. Innovations may include:

Metal-Free Catalysis: Traditional syntheses of related imidazo[1,2-a]pyridines often rely on metal catalysts like copper, palladium, or gold. rsc.org A key future direction is the development of metal-free pathways, which circumvents issues of catalyst cost, toxicity, and contamination of the final product.

Aqueous and Eco-Friendly Solvents: Shifting from undesirable organic solvents like DMF or dioxane to water or other benign alternatives is a primary goal. rsc.org Research into aqueous, NaOH-promoted cycloisomerizations for the core imidazopyridine scaffold has shown promise, offering quantitative yields in minutes under ambient conditions. rsc.org Adapting such methods for the synthesis of the 5-bromo derivative is a significant opportunity.

Energy-Efficient Methods: The application of microwave irradiation and ultrasound-assisted synthesis represents another frontier. mdpi.com These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.com Exploring these energy sources for the key cyclization and bromination steps in the synthesis of this compound is a promising avenue.

Green Chemistry ApproachPotential AdvantageRelevant Precedent
Metal-Free CatalysisReduces toxicity, cost, and product contamination.Established for the parent imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org
Aqueous SynthesisEliminates hazardous organic solvents, improves safety profile.NaOH-promoted cycloisomerizations in water are highly efficient. rsc.org
Microwave/UltrasoundAccelerates reaction rates, increases energy efficiency.Widely used for other heterocyclic systems to improve sustainability. mdpi.com

Discovery of Novel Reactivity Patterns and Transformation Pathways

The bromine atom at the 5-position is a key handle for diverse chemical transformations. While its participation in cross-coupling reactions is known, future research will aim to uncover new reactivity patterns.

A significant body of research exists on the synthesis of the broader imidazo[1,5-a]pyridine (B1214698) class, employing methods such as cyclocondensation, cycloaddition, and oxidative cyclization. rsc.org The future for the 5-bromo derivative lies in leveraging its unique electronic structure to explore novel transformations. The bromine atom makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com This reactivity is fundamental for creating libraries of new chemical entities.

Beyond established methods, research could focus on:

C-H Activation: Direct functionalization of the pyridine (B92270) or imidazole (B134444) ring C-H bonds, a process that avoids pre-functionalization steps and improves atom economy.

Photoredox Catalysis: Using light to enable novel transformations under mild conditions, potentially accessing reaction pathways that are difficult to achieve with traditional thermal methods.

Transannulation Reactions: Reorganizing the heterocyclic core to build more complex fused systems, opening doors to unexplored chemical space. rsc.org

Advanced Functionalization for Precision Engineering of Bioactive Molecules

The ability to precisely modify the this compound scaffold is crucial for tuning its biological activity and physicochemical properties. The bromine atom serves as a versatile anchor point for introducing a wide array of functional groups through reactions like Suzuki and Buchwald-Hartwig couplings. mdpi.comchemimpex.com

Future work will focus on more sophisticated functionalization strategies. For instance, long-alkyl chains have been added to related imidazo[1,5-a]pyridine derivatives to enhance solubility and influence solid-state properties like fluorescence, paving the way for their use as emissive materials in optoelectronic devices. mdpi.com This demonstrates how targeted functionalization can precisely engineer molecules for specific applications beyond pharmaceuticals.

For therapeutic applications, advanced functionalization will be used to:

Optimize Pharmacokinetics: Introducing polar groups or metabolically stable moieties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Enhance Target Binding: Attaching specific side chains that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the binding sites of biological targets.

Develop Prodrugs: Masking or attaching functional groups that are cleaved in vivo to release the active drug, potentially improving bioavailability or reducing side effects.

Synergistic Integration of Experimental Synthesis with High-Throughput Computational Screening

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules. rsc.org High-throughput virtual screening (HTVS) can be used to computationally screen vast libraries of virtual compounds derived from the this compound core against specific biological targets. nih.gov

This synergistic workflow typically involves:

Virtual Library Generation: Creating a large, diverse library of virtual derivatives by computationally modifying the this compound scaffold.

Computational Screening: Using molecular docking and other simulation techniques to predict the binding affinity of these virtual compounds to a protein target of interest. nih.gov

Prioritization and Synthesis: Selecting the most promising candidates based on computational predictions for actual laboratory synthesis.

Biological Evaluation: Testing the synthesized compounds in biological assays to validate the computational predictions. nih.govnih.gov

Density Functional Theory (DFT) studies can also be employed to understand reaction mechanisms and predict reactivity, guiding the development of more efficient synthetic routes. mdpi.com This combination of in silico prediction and real-world experimentation streamlines the discovery process, saving time and resources while increasing the probability of success. rsc.org

StageComputational ToolExperimental Action
Design Virtual Library GenerationN/A
Screening High-Throughput Virtual Screening (HTVS)N/A
Selection Molecular Docking, Binding Energy CalculationPrioritization of top candidates
Synthesis Density Functional Theory (DFT) for pathway analysisChemical synthesis of selected compounds
Validation N/AIn vitro and in vivo biological assays

Expansion of Therapeutic Applications Beyond Current Scope

The imidazo[1,5-a]pyridine scaffold is already a component of molecules investigated for treating cognitive disorders associated with Alzheimer's disease, acting as partial agonists for the 5-HT4 receptor. nih.gov However, the structural versatility of this compound suggests its potential applicability across a much broader range of diseases.

The related imidazo[1,2-a]pyridine scaffold is known for an exceptionally wide array of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. nih.gov This provides a strong rationale for exploring derivatives of this compound in these and other therapeutic areas.

Emerging opportunities include targeting novel disease pathways and proteins. mdpi.comescholarship.org For example, the gasdermin (GSDM) family of proteins has recently emerged as a key player in inflammation and pyroptosis, representing a promising new class of therapeutic targets for various inflammatory diseases and cancers. nih.gov Future research could involve designing and screening libraries of this compound derivatives to identify novel modulators of such emerging targets. Furthermore, its utility in agrochemical research and materials science presents non-therapeutic avenues for expansion. chemimpex.com

Q & A

Q. How are thermodynamic parameters used to optimize this compound-based inhibitors?

  • Methodological Answer : Calculate free energy changes (ΔG) from Kᵢ values to assess binding efficiency. Enthalpy-entropy compensation analysis guides substituent design (e.g., rigidifying scaffolds improves ΔH). Molecular dynamics simulations (AMBER) correlate flexibility with entropic penalties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.